

Sertaconazole Nitrate: A Comprehensive Technical Guide on Physicochemical Properties and Stability

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Compound of Interest

Compound Name: **Sertaconazole**

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Introduction

Sertaconazole nitrate is a synthetic antifungal agent belonging to the imidazole class, chemically identified as (RS)-1-[2-[(7-Chloro-1-benzothiophen-3-yl)methoxy]-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole nitrate.^{[1][2]} It is widely utilized in topical formulations for the treatment of superficial cutaneous fungal infections, such as athlete's foot.^[3]

Sertaconazole's efficacy stems from its ability to inhibit the synthesis of ergosterol, a critical component of the fungal cell membrane.^{[4][5]} This inhibition is achieved by targeting the fungal cytochrome P450 enzyme 14 α -demethylase, which disrupts the conversion of lanosterol to ergosterol, leading to increased membrane permeability and ultimately, fungal cell death.^{[3][4]} This document provides an in-depth analysis of the essential physicochemical properties and stability profile of **sertaconazole** nitrate, offering critical data and methodologies for professionals in drug development and research.

Physicochemical Properties

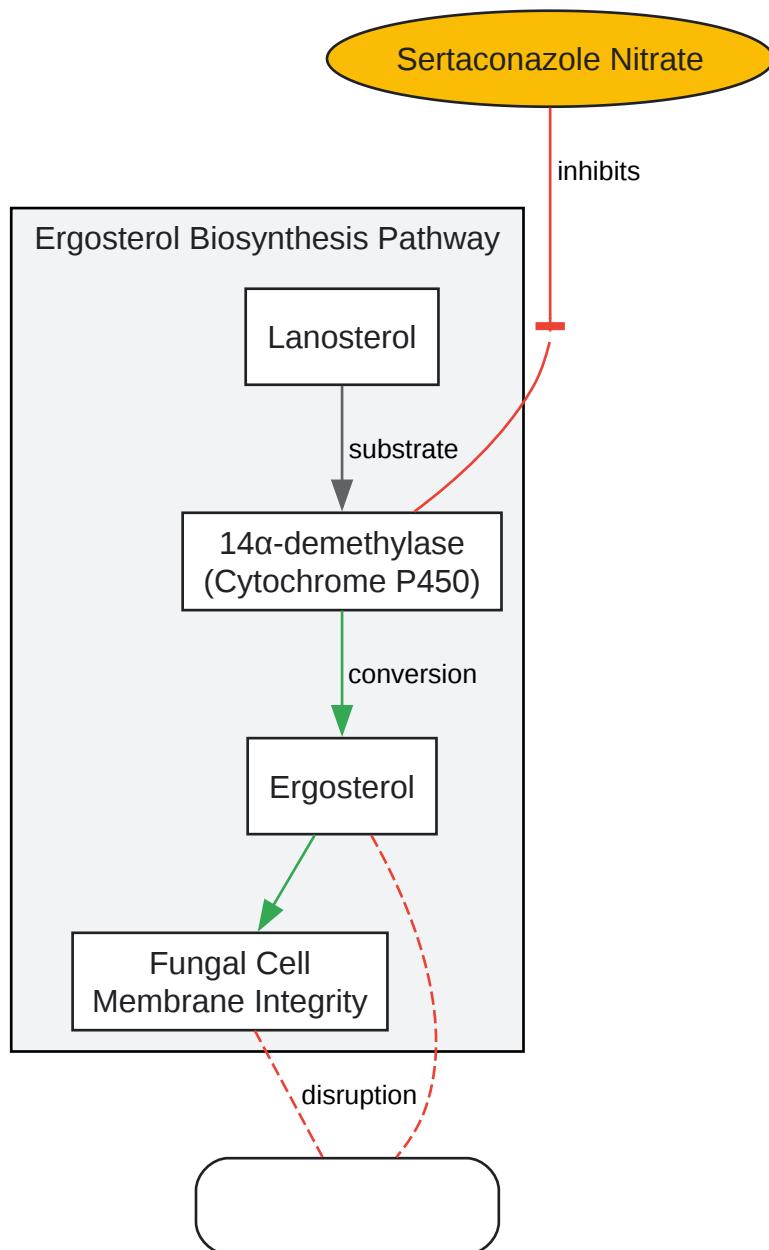
A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental for formulation development, analytical method development, and ensuring therapeutic efficacy. The key properties of **sertaconazole** nitrate are summarized in Table 1.

Table 1: Physicochemical Properties of **Sertaconazole** Nitrate

Property	Value	References
Chemical Name	(RS)-1-[2-[(7-Chloro-1-benzothiophen-3-yl)methoxy]-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole nitrate	[1]
Synonym	FI-7045	[6][7]
CAS Registry No.	99592-39-9	[7]
Molecular Formula	C ₂₀ H ₁₅ Cl ₃ N ₂ OS • HNO ₃	[7]
Molecular Weight	500.8 g/mol	[4]
Appearance	White or almost white, to beige powder	[1]
Melting Point	156 °C to 161 °C	[1]
Solubility	- Practically insoluble in water- Soluble in methanol- Sparingly soluble in ethanol (96%) and methylene chloride- Soluble in DMSO (~20-25 mg/mL) and DMF (~25 mg/mL)	[1][7]
UV/Vis. λ _{max}	In Methanol: 225 nm, 260 nm, 293 nm, 302 nm	[1][7][8]

Mechanism of Action

Sertaconazole nitrate's primary mechanism of action is the inhibition of ergosterol biosynthesis, a vital pathway for maintaining the integrity of the fungal cell membrane.[5] It specifically targets and inhibits the cytochrome P-450 enzyme 14 α -demethylase, which is necessary to convert lanosterol to ergosterol.[3] This disruption leads to the accumulation of toxic methylated sterols and a depletion of ergosterol, increasing cellular permeability and causing the leakage of essential cellular contents, ultimately resulting in fungal cell death.[3][4]



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Caption: Mechanism of action of **Sertaconazole** Nitrate.

Stability Profile

The chemical stability of an API is a critical parameter that influences its efficacy, safety, and shelf-life.^[9] **Sertaconazole** nitrate has been subjected to various forced degradation studies to evaluate its stability under stress conditions, including hydrolysis, oxidation, heat, and light, as recommended by ICH guidelines.^{[9][10]}

While one early study reported the drug to be extremely stable,[6] more recent and detailed stability-indicating method development studies have shown that **sertaconazole** nitrate degrades under various stress conditions.[9][10][11] The degradation is particularly noted in acidic, basic, and oxidative environments.[9] The observed order of stability from one study was determined to be Thermal > Basic > Oxidative > Photolytic > Acidic.[9] Another study found the drug to be stable under dry heat and photolytic conditions but susceptible to degradation under acid, alkali, wet heat, and oxidative stress.[11]

Table 2: Summary of Forced Degradation Studies on **Sertaconazole** Nitrate

Stress Condition	Reagents and Duration	% Degradation	Reference
Acid Hydrolysis	0.1 N HCl, 90 minutes	13.71%	[10]
Alkaline Hydrolysis	0.1 N NaOH, 60 minutes	11.34%	[10]
Oxidative Degradation	30% H ₂ O ₂ , 15 minutes	30.34%	[10]
Dry Heat Degradation	55 °C, 120 minutes	6.98%	[10]
Photolytic Degradation	UV Light, 60 minutes	7.63%	[10]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental results. The following sections describe the protocols for determining key physicochemical and stability parameters.

pKa Determination by Potentiometric Titration

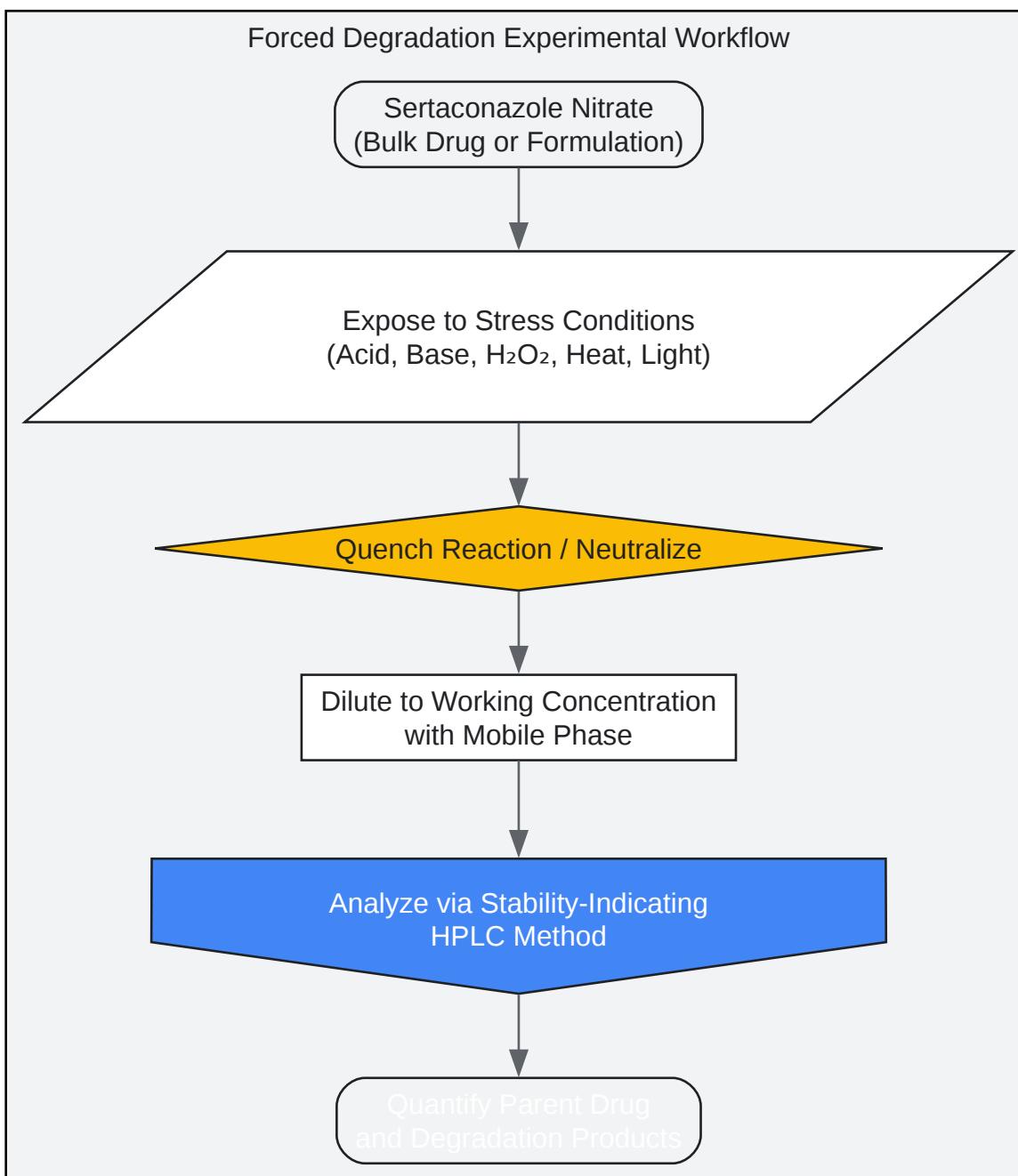
This protocol is adapted from standard potentiometric titration methods for determining the pKa of active pharmaceutical ingredients.[12]

- Instrument Calibration: Calibrate a potentiometer using standard aqueous buffers at pH 4, 7, and 10 to ensure accurate pH measurements.[12]

- Sample Preparation: Accurately weigh and dissolve a sufficient quantity of **sertaconazole** nitrate in a suitable solvent system (e.g., methanol/water) to achieve a concentration of approximately 1 mM.[12]
- Titration Setup: Place 20 mL of the sample solution into a reaction vessel on a magnetic stirrer. Maintain a constant ionic strength using a 0.15 M potassium chloride solution. Purge the solution with nitrogen gas to displace dissolved carbon dioxide.[12]
- Titration: Immerse the calibrated pH electrode into the solution. Make the solution acidic (pH 1.8-2.0) with 0.1 M HCl. Titrate the solution by adding small, incremental volumes of 0.1 M NaOH, recording the pH after each addition, until the pH reaches approximately 12.5 and stabilizes.[12]
- Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve. Perform the titration in triplicate to ensure reliability and calculate the average pKa value.[12]

Forced Degradation Studies

The following protocols outline the typical conditions used for stress testing of **sertaconazole** nitrate.[10][11][13] The extent of degradation is typically quantified using a validated stability-indicating HPLC method.[9][11]



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Caption: General workflow for forced degradation studies.

5.2.1 Acid Hydrolysis

- Prepare a stock solution of **sertaconazole** nitrate (e.g., 1 mg/mL) in methanol.[10]

- Transfer 1 mL of the stock solution to a 10 mL volumetric flask. Add 1 mL of 0.1 N HCl and make up the volume with methanol.[10]
- Keep the flask under normal conditions for a specified period (e.g., 90 minutes).[10]
- After the incubation period, neutralize the solution with an appropriate volume of 0.1 N NaOH.
- Dilute the solution to a suitable concentration with the HPLC mobile phase for analysis.[11]

5.2.2 Alkaline Hydrolysis

- Transfer 1 mL of the stock solution to a 10 mL volumetric flask. Add 1 mL of 0.1 N NaOH and make up the volume with methanol.[10]
- Keep the flask under normal conditions for a specified period (e.g., 60 minutes).[10]
- Neutralize the solution with an appropriate volume of 0.1 N HCl.
- Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.[11]

5.2.3 Oxidative Degradation

- Dissolve a known amount of **sertaconazole** nitrate in a solution of 3% to 30% hydrogen peroxide (H₂O₂).[10][11]
- Store the solution at room temperature, protected from light, for a specified period (e.g., 15 minutes to 24 hours).[10][11]
- After incubation, dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.

5.2.4 Thermal Degradation

- Dry Heat: Place the solid drug powder in a petri plate and expose it to a temperature of 55-80 °C in a hot air oven for a specified period (e.g., 2 to 6 hours).[10][13] After exposure, dissolve a weighed amount of the sample in methanol, and dilute appropriately for analysis. [10]

- Wet Heat (Hydrolysis): Reflux the drug solution in water under neutral, acidic, or alkaline conditions at an elevated temperature.[11]

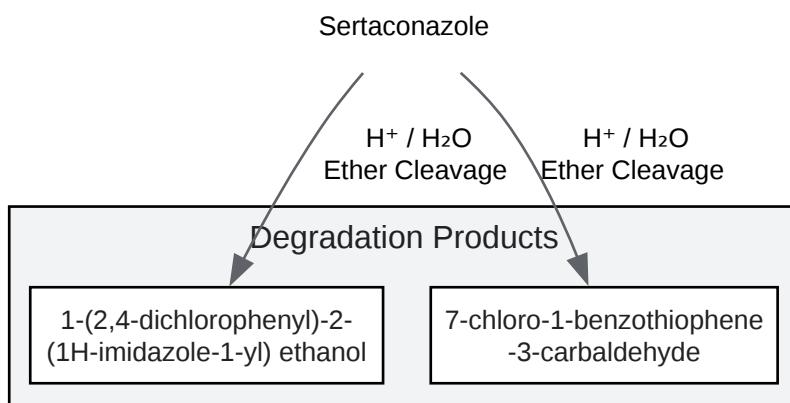
5.2.5 Photolytic Degradation

- Expose the solid drug powder or a solution of the drug to a combination of visible and UV light in a photostability chamber.[10][14]
- The light source should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[14]
- A parallel sample should be wrapped in aluminum foil as a dark control.[11]
- After the exposure period (e.g., 1 to 6 hours), prepare solutions from the light-exposed and dark control samples for analysis.[10][13]

Degradation Pathway

Forced degradation studies are instrumental in elucidating potential degradation pathways. Under acidic conditions, **sertaconazole** nitrate undergoes hydrolysis, leading to the cleavage of the ether linkage. The major degradation product formed during acid hydrolysis has been identified and characterized as 1-(2,4-dichlorophenyl)-2-(1H-imidazole-1-yl) ethanol.[11]

Proposed Acid Degradation Pathway of Sertaconazole



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Caption: Acid-catalyzed hydrolytic degradation of **Sertaconazole**.

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